molecular formula C13H26O4 B12410316 2,3-Dihydroxypropyl decanoate-d5

2,3-Dihydroxypropyl decanoate-d5

Cat. No.: B12410316
M. Wt: 251.37 g/mol
InChI Key: LKUNXBRZDFMZOK-XPZONWKMSA-N
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Description

2,3-Dihydroxypropyl decanoate-d5 is a deuterated form of 2,3-Dihydroxypropyl decanoate, which is a monoacylglycerol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl decanoate-d5 can be synthesized through esterification reactions. One efficient method involves the microwave-assisted synthesis of 2,3-Dihydroxypropyl decanoate by esterifying decanoic acid with glycerol derivatives such as glycidol or glycerol carbonate . This method is solvent-free and utilizes microwave irradiation to accelerate the reaction.

Industrial Production Methods

The industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated reagents is essential to obtain the deuterated form of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl decanoate-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of 2,3-dihydroxypropyl alcohols.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 2,3-Dihydroxypropyl decanoate-d5 is in analytical chemistry , particularly as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its deuterated form allows for enhanced sensitivity and accuracy in quantitative analyses. The stability provided by the deuterium substitution improves the reliability of results when tracking chemical reactions or metabolic pathways in biological systems.

In the pharmaceutical domain, this compound has been investigated for its potential antimicrobial properties . Studies indicate that this compound exhibits activity against certain bacteria and fungi, suggesting its application in developing antimicrobial formulations. Additionally, it has been noted for its role in influencing apoptosis pathways within T-cells, which may have implications for immunotherapy and cancer research.

Case Study: Antimicrobial Activity

  • Objective : To evaluate the efficacy of this compound against various pathogens.
  • Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on bacterial growth.
  • Results : Significant antimicrobial activity was observed against Candida albicans and Campylobacter jejuni, indicating potential use as a food preservative or therapeutic agent.

Biochemical Applications

The lipid-like structure of this compound allows it to interact with cellular membranes, influencing membrane fluidity and permeability. This property is crucial for studies involving lipid metabolism and cellular signaling pathways.

In the food industry, this compound is utilized as a functional emulsifier due to its ability to stabilize emulsions. Its antimicrobial properties also make it a candidate for use in food preservation . The compound's safety profile has been assessed, indicating low toxicity levels when used appropriately.

Future Research Directions

Further research is needed to explore the full spectrum of applications for this compound:

  • Investigating its role in metabolic disorders.
  • Exploring its potential as a drug delivery agent due to its lipidic nature.
  • Conducting long-term toxicity studies to establish safe usage levels in various applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl decanoate-d5 involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The ester group can undergo hydrolysis to release decanoic acid, which has various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl decanoate-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound in metabolic pathways and understand its interactions at a molecular level .

Properties

Molecular Formula

C13H26O4

Molecular Weight

251.37 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) decanoate

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/i10D2,11D2,12D

InChI Key

LKUNXBRZDFMZOK-XPZONWKMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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